2-Formamido-4-methylheptanoic acid

Catalog No.
S14011380
CAS No.
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formamido-4-methylheptanoic acid

Product Name

2-Formamido-4-methylheptanoic acid

IUPAC Name

2-formamido-4-methylheptanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-3-4-7(2)5-8(9(12)13)10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

OOZDCCQUZLBWQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C(=O)O)NC=O

2-Formamido-4-methylheptanoic acid is an organic compound characterized by its unique structure, which includes a formamido group and a methyl branch on a heptanoic acid backbone. This compound is classified as an amino acid derivative, specifically featuring a formamide functional group at the second carbon position and a methyl group at the fourth carbon of the heptanoic acid chain. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it plays a significant role in various chemical and biological processes.

Due to the presence of its functional groups:

  • Amidation: The formamido group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Decarboxylation: Under certain conditions, it may lose a carbon dioxide molecule, transforming into simpler amines or other compounds.
  • Hydrolysis: The amide bond can be hydrolyzed to yield 4-methylheptanoic acid and ammonia.

These reactions are essential for synthesizing other compounds or modifying the properties of 2-formamido-4-methylheptanoic acid itself.

The synthesis of 2-formamido-4-methylheptanoic acid can be achieved through various methods:

  • Direct Amidation: Reacting 4-methylheptanoic acid with formamide in the presence of a coupling agent or catalyst.
  • Reduction of Precursors: Starting from 2-amino-4-methylheptanoic acid, which can be converted to the formamido derivative through selective oxidation or amidation reactions.
  • Chemical Modification: Utilizing established synthetic routes for amino acids to introduce the formamido group at the desired position.

These methods are crucial for producing the compound in sufficient quantities for research and industrial applications.

2-Formamido-4-methylheptanoic acid finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as a potential therapeutic agent due to its biological activity.
  • Biochemistry: Used in research related to amino acids and metabolic pathways.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules.

Its unique structure makes it valuable for developing new compounds with specific properties.

Interaction studies involving 2-formamido-4-methylheptanoic acid focus on its ability to bind with proteins, enzymes, and receptors. These studies help elucidate its role in biochemical pathways and potential therapeutic effects. The presence of both amide and carboxylic groups allows for diverse interactions, which are critical for understanding its biological significance.

Several compounds share structural similarities with 2-formamido-4-methylheptanoic acid, including:

Compound NameMolecular FormulaKey Features
2-Amino-4-methylheptanoic acidC8H17NO2C_8H_{17}NO_2Contains an amino group instead of formamido.
3-Hydroxy-4-methylheptanoic acidC8H16O3C_8H_{16}O3Features a hydroxyl group; different reactivity.
2-Methylheptanoic acidC8H16O2C_8H_{16}O_2Lacks the amide functionality; simpler structure.

Uniqueness: The presence of the formamido group distinguishes 2-formamido-4-methylheptanoic acid from these similar compounds, providing unique reactivity patterns and potential biological activities that may not be present in others. Its specific arrangement of functional groups allows it to engage in distinct

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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